REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[NH2:8][C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:28]=[CH:27][C:17]([O:18][CH2:19][C:20]([O:22]C(C)(C)C)=[O:21])=[CH:16][CH:15]=2)[N:13]=1>C(Cl)Cl>[NH2:8][C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:15]=[CH:16][C:17]([O:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:27][CH:28]=2)[N:13]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
product
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C1=CC=C(OCC(=O)OC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature (20-22°) for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with Et2O
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C1=CC=C(OCC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 143.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |